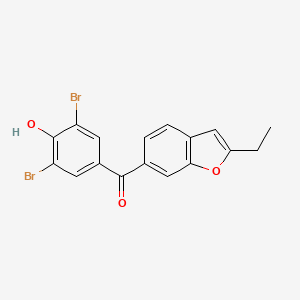
Benzbromarone Impurity 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzbromarone Impurity 4, also known as (4-Hydroxyphenyl) (5-nitro-2-propylbenzofuran-3-yl)methanone, is a chemical compound with the molecular formula C18H15NO5 and a molecular weight of 325.3 g/mol . It is an impurity found in the synthesis of Benzbromarone, a uricosuric agent used in the treatment of gout .
Vorbereitungsmethoden
The preparation of Benzbromarone Impurity 4 involves several synthetic routes and reaction conditions. One common method includes the following steps:
Acetylation Reaction: This step involves the acetylation of 3,5-dibromo-4-hydroxybenzoic acid.
Friedel-Crafts Reaction: The acetylated product undergoes a Friedel-Crafts acylation reaction with 2-ethyl benzofuran.
Hydrolysis Reaction: The final step involves hydrolysis to yield this compound
These methods are designed to be simple, safe, and environmentally friendly, making them suitable for industrial production .
Analyse Chemischer Reaktionen
Benzbromarone Impurity 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzbromarone Impurity 4 has several scientific research applications, including:
Analytical Method Development: It is used in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical formulations.
Quality Control: It is used in quality control applications for the production of Benzbromarone.
Biological Studies: It is used in studies to understand the biological effects and toxicity of impurities in pharmaceutical compounds.
Wirkmechanismus
it is known that Benzbromarone, the parent compound, is a potent inhibitor of the enzyme xanthine oxidase, which plays a role in the production of uric acid . Benzbromarone also inhibits the urate transporter 1 (URAT1) in the kidneys, reducing the reabsorption of uric acid and promoting its excretion .
Vergleich Mit ähnlichen Verbindungen
Benzbromarone Impurity 4 can be compared with other similar compounds, such as:
6-Hydroxy Benzbromarone: A metabolite of Benzbromarone with potent inhibitory effects on endothelial cell migration and angiogenesis.
5-Hydroxy Benzbromarone: Another metabolite with less potent inhibitory effects compared to 6-Hydroxy Benzbromarone.
1’-Hydroxy Benzbromarone: A metabolite with lower potency in inhibiting endothelial cell migration and angiogenesis.
This compound is unique due to its specific structure and the role it plays as an impurity in the synthesis of Benzbromarone .
Eigenschaften
Molekularformel |
C17H12Br2O3 |
|---|---|
Molekulargewicht |
424.1 g/mol |
IUPAC-Name |
(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-6-yl)methanone |
InChI |
InChI=1S/C17H12Br2O3/c1-2-12-5-9-3-4-10(8-15(9)22-12)16(20)11-6-13(18)17(21)14(19)7-11/h3-8,21H,2H2,1H3 |
InChI-Schlüssel |
ZTCLYNLCMTUTHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(O1)C=C(C=C2)C(=O)C3=CC(=C(C(=C3)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)
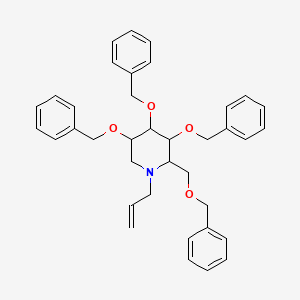
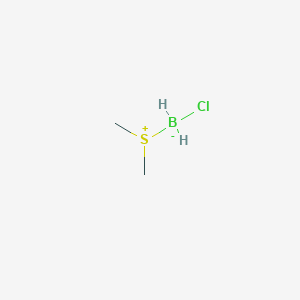
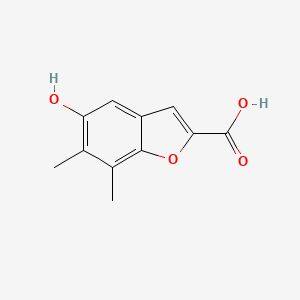
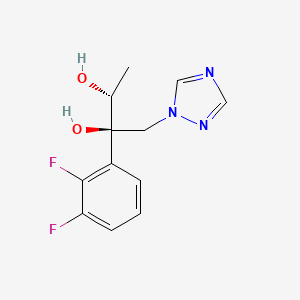


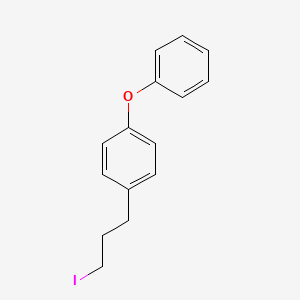
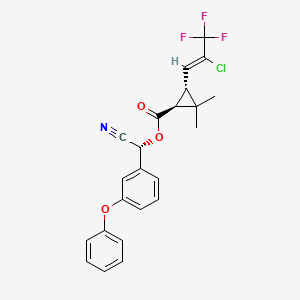
![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)
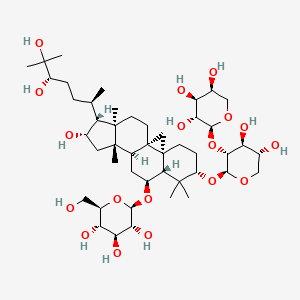
![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)

